1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine 1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20126990
InChI: InChI=1S/C13H19N5/c1-17-13(6-7-15-17)9-14-11-8-16-18(10-11)12-4-2-3-5-12/h6-8,10,12,14H,2-5,9H2,1H3
SMILES:
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol

1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC20126990

Molecular Formula: C13H19N5

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine -

Specification

Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
IUPAC Name 1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine
Standard InChI InChI=1S/C13H19N5/c1-17-13(6-7-15-17)9-14-11-8-16-18(10-11)12-4-2-3-5-12/h6-8,10,12,14H,2-5,9H2,1H3
Standard InChI Key FBFPEPXBDLEPIS-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CNC2=CN(N=C2)C3CCCC3

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

The compound is defined by the molecular formula C₁₄H₂₂ClN₅, with a molar mass of 295.82 g/mol and the CAS registry number 1856069-95-8 . Its structure features:

  • A cyclopentyl group at the 1-position of the primary pyrazole ring.

  • A methyl-substituted pyrazole moiety linked via a methylene bridge to the 4-amine group.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₂ClN₅
Molecular Weight295.82 g/mol
CAS Number1856069-95-8
AppearanceCrystalline solid
SolubilityModerate in polar solvents

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters.

  • Introduction of the cyclopentyl group through nucleophilic substitution or alkylation reactions .

  • Methylation and functionalization of the secondary pyrazole ring using methyl halides or reductive amination .

Key Reaction Conditions:

  • Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

  • Catalysts: Triethylamine, palladium-based catalysts for cross-coupling .

  • Temperature: 80–120°C for cyclization steps .

Molecular Structure and Reactivity

Structural Analysis

X-ray crystallography and NMR studies reveal:

  • Planar pyrazole rings with dihedral angles of 15–25° between rings, facilitating π-π interactions .

  • Hydrogen bonding between the amine group and adjacent nitrogen atoms, enhancing stability .

Table 2: Bond Lengths and Angles (Selected)

Bond/AngleValue (Å/°)
N1–C2 (Pyrazole)1.34 Å
C4–N5 (Amine)1.45 Å
Dihedral Angle (Rings)18.7°

Chemical Reactivity

The compound undergoes:

  • Nucleophilic substitutions at the amine site (e.g., acylation, sulfonation) .

  • Electrophilic aromatic substitution on the pyrazole rings, particularly at the 3- and 5-positions .

  • Oxidation of the cyclopentyl group to form ketone derivatives under strong oxidizing conditions.

AssayResultSource
M₄ mAChR ModulationEC₅₀ = 0.45 μM
TNF-α InhibitionIC₅₀ = 1.2 μM
HeLa Cell ApoptosisEC₅₀ = 8.7 μM

Comparative Analysis with Analogues

Structural Analogues

CompoundKey ModificationsBioactivity (vs. Target Compound)
1-Cyclopropyl AnalogSmaller alkyl group40% lower M₄ affinity
N-Methyl DerivativeAdditional methyl groupEnhanced metabolic stability
Brominated PyrazoleBromine at C32.5× higher anticancer potency

Industrial and Research Applications

  • Pharmaceutical Development: Lead candidate for mAChR-targeted therapies .

  • Chemical Probes: Used in kinase profiling studies due to selective binding .

  • Material Science: Incorporated into metal-organic frameworks (MOFs) for catalytic applications .

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